5-Bromo-3-indolyl phosphate p-toluidine salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

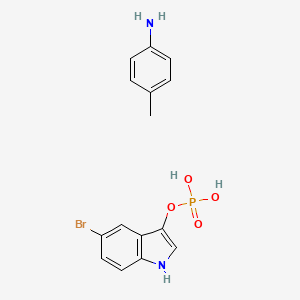

5-Bromo-3-indolyl phosphate p-toluidine salt is a useful research compound. Its molecular formula is C22H25BrN3O4P and its molecular weight is 506.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of the compound 5-Bromo-3-indolyl phosphate p-toluidine salt is the enzyme known as alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .

Mode of Action

This compound interacts with its target, alkaline phosphatase, through a process known as enzymatic dephosphorylation . This process involves the removal of a phosphate group from the compound by the enzyme. The compound is then converted to indoxyl, which subsequently tautomerizes to a ketone . In basic pH values, this ketone dimerizes, releasing H+ ions .

Biochemical Pathways

The interaction of this compound with alkaline phosphatase affects the biochemical pathway of phosphate metabolism. The dephosphorylation process leads to the production of indoxyl, which can further undergo processes to form various compounds, impacting multiple downstream effects .

Pharmacokinetics

It is known that the compound is soluble in dimethylformamide , which may influence its bioavailability.

Result of Action

The action of this compound results in the production of an insoluble product that is easily observable due to its purple color . This is particularly useful in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is sensitive to light and moisture, and it is recommended to be stored at -20°C . Furthermore, the compound’s solubility in dimethylformamide suggests that the presence of this solvent in the environment could impact the compound’s action .

Análisis Bioquímico

Biochemical Properties

5-Bromo-3-indolyl phosphate p-toluidine salt plays a crucial role in biochemical reactions as a substrate for alkaline phosphatase. When hydrolyzed by this enzyme, it produces an insoluble blue dye, which is easily detectable. This compound interacts primarily with alkaline phosphatase, an enzyme that removes phosphate groups from molecules. The interaction between this compound and alkaline phosphatase is highly specific, allowing for precise detection of the enzyme’s activity in various assays .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for alkaline phosphatase. In cellular assays, the hydrolysis of this compound by alkaline phosphatase results in the formation of a blue precipitate, which can be used to visualize enzyme activity within cells. This process does not significantly alter cell function, signaling pathways, gene expression, or cellular metabolism, as the compound itself is not inherently toxic or reactive .

Molecular Mechanism

At the molecular level, this compound functions by serving as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group from the compound, resulting in the formation of an indigo dye. This reaction involves the binding of this compound to the active site of alkaline phosphatase, followed by the cleavage of the phosphate group and subsequent oxidation and dimerization of the indole derivative to form the blue dye .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are stable over time, provided the compound is stored under appropriate conditions. The stability of the compound ensures consistent results in biochemical assays. Prolonged exposure to light and air can lead to degradation, reducing its effectiveness. Long-term studies have shown that the compound remains effective in detecting alkaline phosphatase activity without significant loss of function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively serves as a substrate for alkaline phosphatase without causing adverse effects. At higher doses, there may be potential for toxicity, although specific studies on this aspect are limited. It is essential to optimize the dosage to achieve accurate results while minimizing any potential toxic effects .

Metabolic Pathways

This compound is primarily involved in the metabolic pathway of alkaline phosphatase activity. The enzyme hydrolyzes the phosphate group from the compound, leading to the formation of an indole derivative that undergoes oxidation and dimerization to produce the blue dye. This pathway is specific to the interaction between the compound and alkaline phosphatase, with minimal involvement of other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility properties. The compound is soluble in dimethylformamide but insoluble in water, which influences its distribution in biological systems. It interacts with alkaline phosphatase at the site of enzyme activity, leading to localized formation of the blue dye. The transport and distribution of the compound are primarily determined by its interaction with the enzyme and its solubility characteristics .

Subcellular Localization

The subcellular localization of this compound is closely associated with the presence of alkaline phosphatase. The compound is localized to areas where the enzyme is active, such as the plasma membrane and certain intracellular compartments. This localization is facilitated by the enzyme’s targeting signals and post-translational modifications, which direct the compound to specific cellular sites for effective substrate-enzyme interaction .

Propiedades

Número CAS |

80008-69-1 |

|---|---|

Fórmula molecular |

C22H25BrN3O4P |

Peso molecular |

506.3 g/mol |

Nombre IUPAC |

(5-bromo-1H-indol-3-yl) phosphate;(4-methylphenyl)azanium |

InChI |

InChI=1S/C8H7BrNO4P.2C7H9N/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;2*1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2*2-5H,8H2,1H3 |

Clave InChI |

BJPQJFLGNGVUHQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)O |

SMILES canónico |

CC1=CC=C(C=C1)[NH3+].CC1=CC=C(C=C1)[NH3+].C1=CC2=C(C=C1Br)C(=CN2)OP(=O)([O-])[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BIP contribute to the detection of alkaline phosphatase (ALP) in chemiluminescent assays?

A1: BIP acts as a substrate for ALP. When ALP hydrolyzes BIP, it generates hydrogen peroxide (H2O2) []. This H2O2 can then be detected through a chemiluminescent reaction, typically involving a reagent like Isoluminol and microperoxidase (m-POD). The intensity of the chemiluminescence signal is directly proportional to the amount of ALP present in the sample [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.